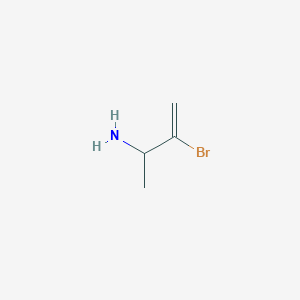

3-Bromobut-3-en-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromobut-3-en-2-amine: is an organic compound characterized by the presence of a bromine atom, an amine group, and a double bond within a four-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Halogenation of But-3-en-2-amine: : One common method involves the halogenation of but-3-en-2-amine. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.

-

Hydrobromination of But-3-en-2-amine: : Another approach is the hydrobromination of but-3-en-2-amine using hydrogen bromide (HBr) in an aqueous or organic solvent. This method is often carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of 3-bromobut-3-en-2-amine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : 3-Bromobut-3-en-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

-

Oxidation Reactions: : The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction Reactions: : Reduction of this compound can lead to the formation of but-3-en-2-amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of substituted amines, alcohols, or thiols.

Oxidation: Formation of oxo derivatives or carboxylic acids.

Reduction: Formation of but-3-en-2-amine.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-bromobut-3-en-2-amine serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for studying enzyme-substrate interactions and the development of enzyme inhibitors. It can be used in biochemical assays to investigate the activity of specific enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activity against certain diseases, making them candidates for drug development.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which 3-bromobut-3-en-2-amine exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the amine group can interact with enzymes or receptors, influencing biochemical pathways.

Molecular Targets and Pathways

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate conversion.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

3-Chlorobut-3-en-2-amine: Similar structure but with a chlorine atom instead of bromine.

3-Iodobut-3-en-2-amine: Similar structure but with an iodine atom instead of bromine.

But-3-en-2-amine: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness

3-Bromobut-3-en-2-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo analogs. This makes it particularly useful in synthetic applications where selective substitution is required.

Biological Activity

3-Bromobut-3-en-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a butenyl chain with an amine functional group. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound can participate in various chemical reactions, including nucleophilic substitution, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction prevents substrate conversion, which is particularly relevant in the context of cholinesterase inhibition for Alzheimer's disease treatment .

- Receptor Binding : this compound may interact with various cellular receptors, modulating signal transduction pathways that are vital for numerous physiological processes .

- Nucleophilic Reactivity : The amine group can act as a nucleophile in biochemical pathways, influencing metabolic processes and enzyme activities .

Anticholinesterase Activity

One of the most studied aspects of 3-bromobut-3-en-2-amines is their role as cholinesterase inhibitors. A study evaluated the compound N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine and found it to exhibit weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to standard drugs . This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Cytotoxicity and Neuroprotection

Research has indicated that compounds containing the 3-bromobut-3-en-2-amino structure may also exhibit neuroprotective effects. In vitro studies demonstrated that certain derivatives showed non-cytotoxic properties while providing neuroprotection against oxidative stress induced by hydrogen peroxide in neuronal cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 3-Chlorobut-3-en-2-amine | Chlorine atom instead of bromine | Similar reactivity but less potent as an inhibitor |

| 3-Iodobut-3-en-2-amine | Iodine atom increases molecular weight | Potentially higher reactivity but less stability |

| But-3-en-2-amine | Lacks halogen, less reactive | Limited biological activity compared to halogenated analogs |

Study on Derivatives

A comprehensive review highlighted various derivatives of amine compounds derived from 3-bromobut-3-en-2-amines that exhibited significant biological activities across pharmaceutical applications . These derivatives were evaluated for their potential therapeutic uses against multiple diseases, showcasing the versatility of the parent compound.

Synthesis and Evaluation

Research has documented successful synthetic routes for creating derivatives of 3-bromobut-3-en-2-amines with enhanced biological activities. For instance, N-(bromobut-3-en-2-y1)-7-methoxy derivatives were synthesized and assessed for their inhibitory effects on cholinesterases . The synthesis involved strategic modifications to improve efficacy and selectivity.

Properties

CAS No. |

6943-45-9 |

|---|---|

Molecular Formula |

C4H8BrN |

Molecular Weight |

150.02 g/mol |

IUPAC Name |

3-bromobut-3-en-2-amine |

InChI |

InChI=1S/C4H8BrN/c1-3(5)4(2)6/h4H,1,6H2,2H3 |

InChI Key |

XITUMHPYXJKFSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.